molecular formula C20H13F2N3O2S B2520578 2,6-difluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide CAS No. 1021116-03-9

2,6-difluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide

Cat. No. B2520578
CAS RN: 1021116-03-9
M. Wt: 397.4
InChI Key: JRUQKVCYWUENLS-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C20H13F2N3O2S and its molecular weight is 397.4. The purity is usually 95%.
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Scientific Research Applications

Optoelectronic Materials

Extensive research on quinazoline and pyrimidine derivatives, closely related to the compound , reveals their significant potential in the development of optoelectronic materials. These compounds are incorporated into π-extended conjugated systems, making them valuable for creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. Their electroluminescent properties, in particular, are crucial for fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Arylvinylsubstituted quinazolines, for example, are of great interest for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Biological and Pharmacological Activities

Benzothiazole and its derivatives, structurally similar to the compound in focus, are recognized for their broad spectrum of biological and pharmacological activities. These activities include antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. Molecular structures of potent drugs like Frentizole, Pramipexole, Thioflavin T, and Riluzole are based on the benzothiazole skeleton, highlighting the importance of this motif in medicinal chemistry. The continuous interest in benzothiazole derivatives underlines their potential in the discovery of new therapeutic agents with diverse biological activities (Sumit et al., 2020).

Synthetic Utilities and Chemical Reactivity

The synthetic methodologies and chemical reactivity of compounds containing azolylthiazoles, akin to the target compound, demonstrate their versatility in chemical synthesis and potential biological applications. Research reviews covering the synthesis methods and applications of such compounds highlight the innovation in creating fluorescent systems, developing efficient procedures for chemical transformations, and exploring their use in various biological contexts. These insights suggest the compound could have significant utility in synthetic chemistry and potentially in biological applications (Ibrahim, 2011).

properties

IUPAC Name

2,6-difluoro-N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2N3O2S/c1-11-8-17(26)25-16(10-28-20(25)23-11)12-4-2-5-13(9-12)24-19(27)18-14(21)6-3-7-15(18)22/h2-10H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUQKVCYWUENLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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